molecular formula C18H19NO2 B069171 (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one CAS No. 184346-45-0

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one

Cat. No.: B069171
CAS No.: 184346-45-0
M. Wt: 281.3 g/mol
InChI Key: PHTOJBANGYSTOH-INIZCTEOSA-N
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Description

(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one is a chiral oxazolidinone derivative widely used in asymmetric synthesis. This compound is known for its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. Its unique structure, featuring an oxazolidinone ring with isopropyl and diphenyl substituents, makes it a valuable tool in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one typically involves the reaction of (S)-phenylalanine with benzaldehyde to form an imine intermediate. This intermediate is then cyclized using a suitable reagent, such as phosgene or triphosgene, to yield the oxazolidinone ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form corresponding oxazolidinone N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxazolidinone ring to amines.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: Oxazolidinone N-oxides.

    Reduction: Amines.

    Substitution: Substituted oxazolidinones.

Scientific Research Applications

(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one has numerous applications in scientific research:

    Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: It is employed in the production of fine chemicals and advanced materials, leveraging its chiral properties to achieve desired stereochemistry in products.

Mechanism of Action

The mechanism of action of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one primarily involves its role as a chiral auxiliary. By forming a temporary covalent bond with the substrate, it induces chirality in the reaction intermediate, leading to the preferential formation of one enantiomer over the other. This stereoselective process is facilitated by the steric and electronic properties of the oxazolidinone ring and its substituents.

Comparison with Similar Compounds

  • (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one
  • (S)-4-Isopropyl-5-methyl-5-phenyl-oxazolidin-2-one
  • (S)-4-Isopropyl-5,5-dimethyl-oxazolidin-2-one

Comparison: (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one stands out due to its unique combination of steric bulk and electronic properties, which enhance its effectiveness as a chiral auxiliary. Compared to its analogs, it offers better enantioselectivity and higher yields in asymmetric synthesis reactions. The presence of both isopropyl and diphenyl groups provides a balance of steric hindrance and electronic effects, making it a versatile and efficient tool in chiral synthesis.

Properties

IUPAC Name

(4S)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTOJBANGYSTOH-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431649
Record name (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184346-45-0
Record name (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is significant about the synthesis method used to obtain (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one?

A1: The research highlights the first-time synthesis of this compound using an enantiospecific oxidative carbonylation reaction. [] This approach utilizes a commercially available chiral starting material, (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, and avoids the need for additional resolution steps, potentially offering a more efficient and cost-effective synthesis route. The reaction employs a palladium catalyst (PdI2/KI) and a carbon monoxide and air mixture under specific conditions to achieve the desired oxazolidinone derivative in good yield (81%). [] This method could be valuable for synthesizing similar chiral oxazolidinone derivatives with potential applications in various fields.

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